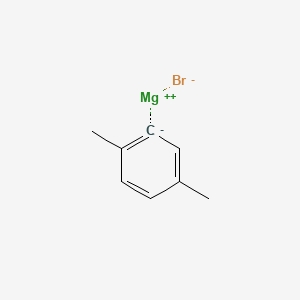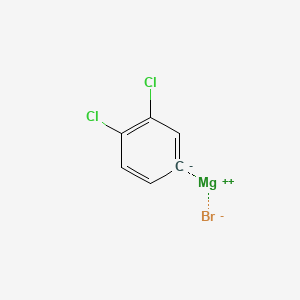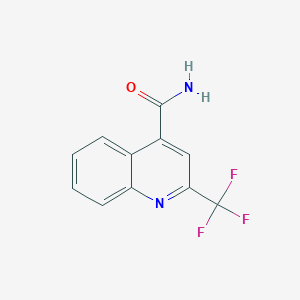
2-(Trifluoromethyl)quinoline-4-carboxamide
説明
2-(Trifluoromethyl)quinoline-4-carboxamide is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 . It is also known as a chemical compound .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For example, the Ptzinger quinoline synthesis involves the reaction of isatin with a-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinoline-4-carboxamide consists of a quinoline ring with a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoline-4-carboxamide has a molecular weight of 240.18 . The compound has a molecular formula of C11H7F3N2O .科学的研究の応用
Radioligand Development for PET Imaging
A study explored the potential of novel quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their utility in PET imaging to study PBR-related biological processes and diseases (Matarrese et al., 2001).
Synthetic Methodologies
Research has been conducted on the microwave-assisted synthesis of new substituted anilides of quinaldic acid, demonstrating an efficient method for preparing a series of substituted quinoline-2-carboxanilides. This innovative approach, utilizing microwave irradiation, highlights a rapid and efficient pathway for synthesizing quinoline derivatives (Bobál et al., 2012).
Structural Studies
The study of oligoamides of 8-amino-2-carboxy-quinoline revealed their ability to adopt a very stable helical conformation, both in solution and in the solid state. This characteristic opens up possibilities for using these compounds in designing novel foldamers for various applications in nanotechnology and materials science (Jiang et al., 2003).
Corrosion Inhibition
Carboxamide ligands derived from quinoline were studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into the design of more efficient and environmentally benign corrosion inhibitors (Erami et al., 2019).
Catalysis
Research into sustainable synthesis methods led to the use of manganese PNP pincer complexes for catalyzing the synthesis of quinolines and pyrimidines. This represents an environmentally benign approach to synthesizing these biologically important heterocycles, showcasing the role of quinoline derivatives in green chemistry (Mastalir et al., 2016).
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs suggest substantial efficacies for future drug development .
特性
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-7(10(15)17)6-3-1-2-4-8(6)16-9/h1-5H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYGEFKOWTHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591414 | |
| Record name | 2-(Trifluoromethyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinoline-4-carboxamide | |
CAS RN |
1185292-59-4 | |
| Record name | 2-(Trifluoromethyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



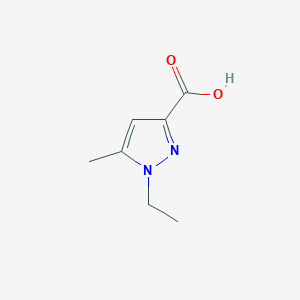
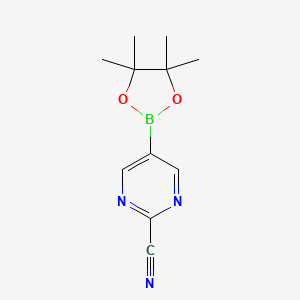
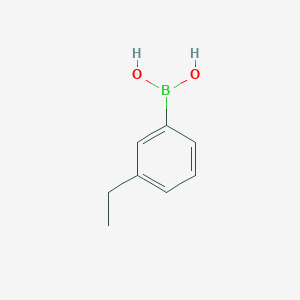
![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)
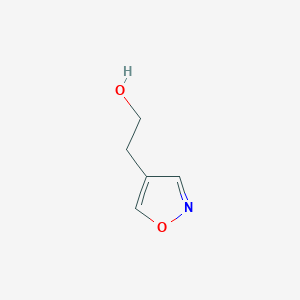
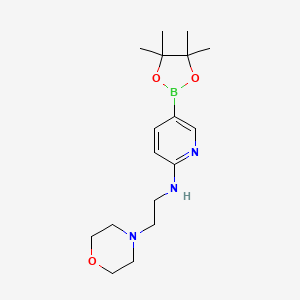
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
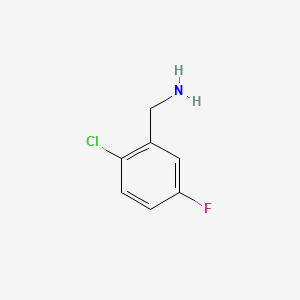
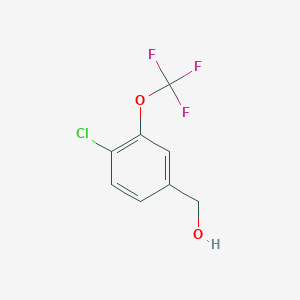

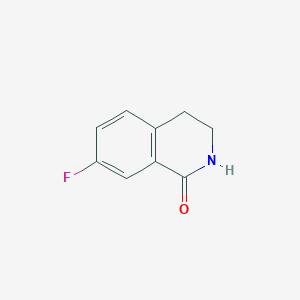
![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
